![molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1](/img/structure/B1666338.png)
4-Phenylbutyric acid
Overview
Description
4-Phenylbutyric acid (4-PBA) is a small-molecular-weight fatty acid with a terminal aromatic group . It is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells . It is used in the treatment of urea cycle disorders and is also used for the treatment of sickle cell diseases and thalassemia owing to its ability to activate β-globin transcription .
Synthesis Analysis
4-Phenylbutyric acid is obtained by the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base .
Molecular Structure Analysis
4-Phenylbutyric acid is a monocarboxylic acid the structure of which is that of butyric acid substituted with a phenyl group at C-4 . It has a molecular weight of 164.20 .
Chemical Reactions Analysis
4-Phenylbutyric acid is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells .
Physical And Chemical Properties Analysis
4-Phenylbutyric acid is white to slightly yellowish crystalline powder . It is slightly soluble in chloroform and methanol. Its solubility in water is 5.3 g/l (at 40 °C) .
Scientific Research Applications
Neurodegenerative Diseases
4-PBA has been used in research related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It acts as a chemical chaperone, helping to prevent protein aggregation, a common feature in the pathogenesis of these diseases . It also exhibits protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Cancer Research
In the field of cancer research, 4-PBA has shown potential. It has been used to reduce endoplasmic reticulum stress in thapsigargin-treated melanoma cell lines . This suggests that 4-PBA could have potential applications in cancer treatment strategies .
Protein-Folding Disorders
4-PBA is used as a chemical chaperone involved in protein-folding disorders . It helps to ameliorate unfolded proteins and suppress their aggregation .
Drug for Urea Cycle Disorders
4-PBA is utilized as a drug to treat urea cycle disorders . These are genetic disorders caused by a mutation that results in a deficiency of one of the six enzymes in the urea cycle.
Histone Deacetylase (HDAC) Inhibitor
4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function has implications in transcriptional regulation and cell cycle progression.
Synthesis of Dyes and Pharmaceuticals
4-PBA is involved in the synthesis of dyes and as an active pharmaceutical ingredient intermediate . This suggests its role in the manufacturing processes of these products.
Mechanism of Action
Target of Action
4-Phenylbutyric acid (4-PBA) is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the endoplasmic reticulum (ER) stress pathways . It also targets the Voltage-Dependent Anion Channel 1 (VDAC1) which mediates mitochondrial function .
Mode of Action
4-PBA acts as a chemical chaperone, assisting in protein folding and relieving inflammation . It alleviates ER stress by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against ER stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
4-PBA affects several biochemical pathways. It downregulates de novo lipogenesis, ameliorates lipotoxicity, slows down atherosclerosis progression, and stimulates fatty acid β-oxidation . It also plays a role in the unfolded protein response (UPR), a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .
Pharmacokinetics
It is known that 4-pba is required in high doses to prevent protein aggregation .
Result of Action
4-PBA has been found efficacious in augmenting pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It has been used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . It also shows potential as a candidate drug for the treatment of neurodegenerative diseases .
Action Environment
The action of 4-PBA can be influenced by the environment in which it is used. For instance, in cell culture media, the absorption and adsorption kinetics of 4-PBA can be estimated . It has been used as a selective inhibitor of ER stress in various experimental systems .
Safety and Hazards
Future Directions
In recent years, 4-Phenylbutyric acid (4-PBA), an FDA-approved drug, has increasingly been used as a nonspecific chemical chaperone in vitro and in vitro, but its pharmacodynamics is still not clear . Due to its promise in many preclinical studies of diseases in which ER stress is a central mechanism of manifestation, 4-PBA binding to HSA can provide important clues on its pharmacokinetics .
properties
IUPAC Name |
4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1716-12-7 (hydrochloride) | |
Record name | 4-Phenylbutyric acid | |
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DSSTOX Substance ID |
DTXSID2037631 | |
Record name | 4-Phenylbutyric acid | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 4-Phenylbutyric acid | |
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Record name | Benzenebutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
290.00 °C. @ 760.00 mm Hg | |
Record name | Benzenebutanoic acid | |
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Solubility |
18 mg/mL | |
Record name | Benzenebutanoic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
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Vapor Pressure |
0.000664 [mmHg] | |
Record name | 4-Phenylbutyric acid | |
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Mechanism of Action |
Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |
Record name | Phenylbutyric acid | |
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Product Name |
4-Phenylbutyric acid | |
CAS RN |
1821-12-1 | |
Record name | 4-Phenylbutyric acid | |
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Record name | 4-Phenylbutyric acid | |
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Record name | Phenylbutyric acid | |
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Record name | 4-PHENYLBUTYRIC ACID | |
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Record name | Benzenebutanoic acid | |
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Record name | 4-Phenylbutyric acid | |
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Record name | 4-phenylbutyric acid | |
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Record name | PHENYLBUTYRIC ACID | |
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Record name | Benzenebutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
47 - 49 °C | |
Record name | Benzenebutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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